![molecular formula C10H13NOS B1628145 3-(Dimethylamino)-1-(5-methylthiophen-2-YL)prop-2-EN-1-one CAS No. 90815-53-5](/img/structure/B1628145.png)
3-(Dimethylamino)-1-(5-methylthiophen-2-YL)prop-2-EN-1-one
Overview
Description
3-(Dimethylamino)-1-(5-methylthiophen-2-YL)prop-2-EN-1-one, commonly referred to as DMAT, is a synthetic organic compound used in a variety of scientific research applications. It is a colorless solid that can be synthesized from a variety of starting materials and is used in a variety of biochemical and physiological studies.
Scientific Research Applications
1. Application as Fluorescent Chemosensor
A study demonstrated the use of a compound structurally similar to 3-(Dimethylamino)-1-(5-methylthiophen-2-yl)prop-2-en-1-one as a fluorescent chemosensor. It showed selective, sensitive, and reversible fluorescent properties for the micromolar detection of Fe³⁺ ions. This indicates potential applications in detecting specific metal ions in various environments (Singh, Sindhu, & Khurana, 2014).
2. Structural Analysis for Crystallography
Another study focused on the structural analysis of a similar compound, providing insights into its planar structure and interactions within crystal formations. This type of research is valuable in understanding the molecular structure and potential applications in materials science (Ghorab et al., 2012).
3. Synthesis of Heterocyclic Systems
This compound has been utilized in the synthesis of various heterocyclic systems, indicating its utility in organic chemistry for creating complex molecular structures with potential pharmaceutical applications (Selič, Grdadolnik, & Stanovnik, 1997).
4. Development of New Medicinal Compounds
A study explored the reaction of a structurally related compound with 4-substituted-5-amino-1H-pyrazoles, leading to the development of pyrazolo[1,5-a]pyrimidines structurally related to Zaleplon, a sedative medication. This showcases the compound's relevance in medicinal chemistry for the development of new therapeutic agents (Baraldi et al., 2007).
5. Nonlinear Optical Properties
Research into the nonlinear optical properties of derivatives of this compound reveals potential applications in optical device technology, such as optical limiters. This highlights its significance in the field of materials science and photonics (Rahulan et al., 2014).
properties
IUPAC Name |
(E)-3-(dimethylamino)-1-(5-methylthiophen-2-yl)prop-2-en-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NOS/c1-8-4-5-10(13-8)9(12)6-7-11(2)3/h4-7H,1-3H3/b7-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQYOHDZOUFWVGX-VOTSOKGWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)C=CN(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(S1)C(=O)/C=C/N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50559215 | |
Record name | (2E)-3-(Dimethylamino)-1-(5-methylthiophen-2-yl)prop-2-en-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50559215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Dimethylamino)-1-(5-methylthiophen-2-YL)prop-2-EN-1-one | |
CAS RN |
90815-53-5 | |
Record name | (2E)-3-(Dimethylamino)-1-(5-methylthiophen-2-yl)prop-2-en-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50559215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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